molecular formula C10H18O5S B2728886 1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate CAS No. 147767-55-3

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate

Cat. No. B2728886
CAS RN: 147767-55-3
M. Wt: 250.31
InChI Key: PDQMFNUVJGFAEQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spiroacetal derivative that has been synthesized through various methods, and its potential applications in different fields have been explored. 5]decan-8-ylmethyl methanesulfonate.

Scientific Research Applications

Stereospecific Synthesis and Rearrangement

Steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, when reduced, promote rearrangement to yield steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives. This process demonstrates the compound's applicability in stereospecific synthesis and rearrangement reactions, showcasing its versatility in creating complex steroidal frameworks with high regio- and stereoselectivity (Betancor et al., 1998).

Synthetic Intermediate for Organic Chemicals

1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, serves as a bifunctional synthetic intermediate widely utilized in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its production from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization highlights its significance in organic synthesis (Zhang Feng-bao, 2006).

Spirocyclization and Stereoselectivity

The condensation of α-anions derived from β-phenylsulfonyl dihydrofurans with γ-lactones for the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes demonstrates the compound's application in spirocyclization processes. This methodology is noted for its high stereoselectivity at specific carbon positions, illustrating the compound's role in synthesizing spirocyclic structures (Carretero et al., 1994).

Organocatalytic Enantioselective Synthesis

The compound's utility extends to the organocatalytic enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL), demonstrating its versatility in enantioselective catalysis and synthesis of cyclic organic structures (Nguyen et al., 2012).

Microbial Metabolism

Research into the microbial metabolism of methanesulfonic acid, a related compound, provides insights into the biogeochemical cycling of sulfur and the utilization of methanesulfonate by aerobic bacteria. This study offers a glimpse into the environmental and biological implications of methanesulfonate and related compounds (Kelly & Murrell, 1999).

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMFNUVJGFAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.0 g, 5.8 mmol, 1.0 eq.) and ethyldiisopropylamine (17 mL, 3.0 eq.) in methylene chloride (4 mL) at 0° C. was added dropwise MsCl (0.46 mL, 1.0 eq.) and the resulting mixture was warmed to room temperature and stirred for 2 h. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous phase was extracted with 3× methylene chloride and 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated to give a crude methanesulfonic acid 1,4-dioxa-spiro[4.5]dec-8-ylmethyl ester.
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Synthesis routes and methods II

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